molecular formula C16H24BNO4 B13719506 3-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

3-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B13719506
M. Wt: 305.2 g/mol
InChI Key: CYWZJBBTHYKQJT-UHFFFAOYSA-N
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Description

3-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves the borylation of an aromatic precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as crystallization or chromatography are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role .

Properties

Molecular Formula

C16H24BNO4

Molecular Weight

305.2 g/mol

IUPAC Name

3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)12-8-11(14(19)18(5)6)9-13(10-12)20-7/h8-10H,1-7H3

InChI Key

CYWZJBBTHYKQJT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(=O)N(C)C

Origin of Product

United States

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